N-(4-acetamidophenyl)-2-((4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c1-13(27)23-15-6-8-17(9-7-15)25-20(29)12-31-21-26-18(11-30-21)10-19(28)24-16-4-2-14(22)3-5-16/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNGBJKTNLMEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an acetamidophenyl moiety, and a chlorophenyl group, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound has a molecular weight of approximately 485.94 g/mol, indicating its complexity and potential for various interactions at the molecular level.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Preliminary studies suggest it could target specific enzymes involved in critical biological processes, although further investigations are necessary to elucidate the exact mechanisms and efficacy of inhibition .
Cytotoxicity Studies
A significant aspect of this compound's biological activity is its cytotoxic effects against cancer cell lines. For instance, related compounds have shown promising results in reducing cell viability in human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). These studies suggest that modifications in the thiazole and acetamide structures enhance cytotoxic potency, potentially through mechanisms involving apoptosis or cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | HepG2 | TBD | TBD |
| Related Thiophene Derivative | MCF-7 | 3.9 to 0.5 | Sensitized cells to sorafenib |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds with similar thiazole and acetamide functionalities have been reported to exhibit activity against various bacterial strains, indicating potential applications in treating infections .
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of related thiazole derivatives on HepG2 and MCF-7 cells. The results indicated a significant reduction in cell viability when treated with these compounds, suggesting that the thiazole moiety plays a crucial role in enhancing anticancer activity .
- Enzyme Interaction Studies : Another investigation focused on the enzyme inhibition capabilities of compounds similar to this compound. The study utilized molecular docking simulations to predict binding affinities with target enzymes, providing insights into the potential therapeutic applications of these compounds .
Preparation Methods
Acetylation of 4-Aminothiophenol
4-Aminothiophenol is acetylated using acetic anhydride in pyridine to yield 4-acetamidothiophenol. Typical conditions involve refluxing for 6–8 hours, achieving >95% conversion.
Alkylation with Chloroacetic Acid
The thiol group of 4-acetamidothiophenol undergoes alkylation with chloroacetic acid in alkaline medium (NaOH, ethanol/water). The reaction proceeds via SN2 mechanism, forming 4-acetamidophenylthioacetic acid. Key parameters include:
- Molar ratio : 1:1.2 (thiophenol:chloroacetic acid).
- Temperature : 60–70°C.
- Yield : 82–88% after recrystallization from ethanol.
Synthesis of Fragment B: 4-(2-((4-Chlorophenyl)amino)-2-oxoethyl)thiazol-2-amine
Thiazole Ring Formation via Hantzsch Cyclocondensation
The thiazole core is constructed using a modified Hantzsch reaction:
- Bromoketone Intermediate : 2-Bromo-1-(4-chlorophenyl)ethan-1-one is prepared by brominating 4-chloroacetophenone with Br₂ in acetic acid (85% yield).
- Cyclocondensation : The bromoketone reacts with thiourea in ethanol under reflux, forming 4-(2-bromoethyl)thiazol-2-amine. Substitution with 4-chloroaniline introduces the 2-oxoethylamino group.
Reaction Conditions :
Coupling of Fragments A and B
Esterification-Amination Strategy
Adapting methodologies from US Patent 7,187,686B2, Fragment A is esterified followed by amination with Fragment B:
- Esterification : 4-Acetamidophenylthioacetic acid is reacted with methanol in the presence of H₂SO₄ (1% v/v) at reflux (65–70°C) to form methyl 4-acetamidophenylthioacetate.
- Amination : The ester undergoes nucleophilic displacement with the amine group of Fragment B in methanol saturated with NH₃ gas.
Optimized Parameters :
Direct Thioether Coupling
Alternative approaches utilize Mitsunobu conditions (DIAD, PPh₃) to couple Fragment A’s thiol with Fragment B’s bromide derivative. However, this method yields lower efficiency (68–72%) due to steric hindrance.
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via:
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 10.2 (s, NH), 7.8–7.3 (m, Ar-H), 4.1 (s, SCH₂), 2.1 (s, CH₃CO).
- MS (ESI) : m/z 466.6 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Catalytic Efficiency
Sulfonic acid catalysts (e.g., p-toluenesulfonic acid) reduce reaction times by 30% compared to H₂SO₄.
Solvent Recovery
Methanol and ethanol are recycled via distillation, minimizing waste (85–90% recovery).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
